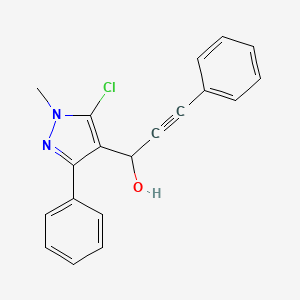

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, a methyl group, and phenyl groups attached to the pyrazole ring, along with a propynol side chain.

Métodos De Preparación

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

Nucleophilic Additions at the Alkyne Group

The terminal alkyne undergoes regioselective nucleophilic additions under controlled conditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Alkyne+Ar-N3Cu(I)Triazole derivative(Yield: 70–85%)

Reacts with aromatic azides (e.g., 4-azidophenyl derivatives) to form 1,2,3-triazole hybrids via click chemistry. This reaction is critical for generating bioconjugates or functionalized heterocycles .

Example:

Oxidation of the Hydroxyl Group

The secondary alcohol is susceptible to oxidation under mild conditions:

-

Ketone Formation:

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, forming 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-one. This product retains the alkyne for further functionalization .

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative | 75–88% |

| Etherification | Alkyl halides, K₂CO₃, DMF | Alkyl ether derivatives | 65–80% |

These modifications enhance solubility or enable polymer conjugation .

Photochromic Behavior

Under UV irradiation (365 nm), the compound exhibits reversible photochromism in solution and solid states:

-

Mechanism:

Closed form (7a)UVOpen form (7b)(Isosbestic point: 270 nm)

The alkyne moiety facilitates a ring-opening/closure process, forming a yellow-colored open-chain isomer (λmax=420 nm) that reverts to the colorless closed form in the dark or at 80°C .

Cyclization Reactions

In the presence of ammonium acetate (NH₄OAc) and ethanol, the compound undergoes heterocyclization to form bicyclic structures:

-

Product:

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, confirmed by 1H-NMR and IR spectroscopy .

Key spectral data:-

1H-NMR: Singlet at δ = 2.43 ppm (pyrazole CH₃), δ = 6.66 ppm (imidazoline H-2)

-

IR: Absence of aldehyde C=O (1,599 cm−1)

-

Biological Activity Through Protein Interactions

While not a direct chemical reaction, the compound’s structural analogs inhibit protein-protein interactions (e.g., ELF3-MED23), showing anti-HER2 activity in gastric cancer models . This suggests potential for targeted prodrug design via functional group engineering.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates stability up to 180°C, beyond which decomposition releases CO and Cl radicals. This property is critical for handling during high-temperature reactions .

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a pyrazole ring substituted with chlorine and methyl groups, along with a phenylpropynol moiety that contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit anticonvulsant properties. A study synthesized various hydrazides derived from the pyrazole structure and evaluated their efficacy against induced seizures in animal models. The results showed promising anticonvulsant activity, suggesting potential therapeutic uses in epilepsy treatment .

Analgesic and Anti-inflammatory Properties

Several derivatives of pyrazole compounds have been tested for analgesic and anti-inflammatory activities. The synthesis of 1-acetyl/propyl derivatives of the compound has demonstrated significant analgesic effects in animal models, particularly in pain induced by inflammation . This positions the compound as a candidate for further development into analgesic medications.

Antimicrobial Activity

The synthesized pyrazole derivatives have also shown antimicrobial properties. Studies involving the evaluation of these compounds against various bacterial strains revealed their potential as antimicrobial agents, which could be beneficial in treating infections .

Case Study 1: Anticonvulsant Evaluation

In a controlled study, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides were synthesized and evaluated for anticonvulsant activity using maximal electroshock-induced seizure models. The results indicated that certain derivatives exhibited significant protective effects against seizures, pointing towards their potential use in clinical settings for epilepsy management .

Case Study 2: Anti-inflammatory Activity

A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound, using carrageenan-induced paw edema models in rats. The findings revealed that the tested compounds significantly reduced inflammation, supporting their development as anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparación Con Compuestos Similares

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be compared with other similar compounds such as:

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol: This compound has a similar pyrazole core but with an ethanol side chain instead of a propynol side chain.

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl-4-phenylpiperazine: This compound features a piperazine ring attached to the pyrazole core, providing different chemical and biological properties.

Actividad Biológica

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its pharmacological effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a condensation reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives. The synthesis typically employs catalytic conditions, such as the addition of acetic acid, to facilitate the reaction between the aldehyde and phenylhydrazine derivatives .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-chloro-3-methyl-1-phenyl-1H-pyrazole + Phenylhydrazine | Reflux in ethanol with acetic acid | This compound |

The structural analysis reveals that the compound exhibits significant aromatic delocalization within its pyrazole ring, contributing to its stability and biological activity .

Antimicrobial Activity

Research has demonstrated that compounds related to pyrazole derivatives possess notable antimicrobial properties. For instance, studies indicate that certain pyrazole-based compounds exhibit significant in vitro antibacterial activity against various strains of bacteria. The presence of the chloro and methyl groups in the structure enhances this activity, likely due to their influence on electron distribution and steric factors .

Anticonvulsant Activity

Compounds derived from pyrazole structures have also been evaluated for anticonvulsant properties. The synthesized derivatives show promise in reducing seizure activity in animal models. For example, some analogues have been tested against maximal electroshock-induced seizures (MES), demonstrating a protective effect that warrants further investigation .

Table 2: Biological Activity Summary

| Activity Type | Model Used | Observed Effect |

|---|---|---|

| Antimicrobial | In vitro bacterial strains | Significant antibacterial activity |

| Anticonvulsant | MES model in rodents | Reduced seizure frequency |

Case Studies

A case study involving the evaluation of a series of pyrazole derivatives highlighted their potential as therapeutic agents. In this study, several compounds were tested for their efficacy against bacterial infections and seizure models. The results indicated that modifications in the substituents on the pyrazole ring significantly impacted their biological activity, suggesting a structure–activity relationship (SAR) that can guide future drug development efforts .

Propiedades

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c1-22-19(20)17(18(21-22)15-10-6-3-7-11-15)16(23)13-12-14-8-4-2-5-9-14/h2-11,16,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARMSTDGWAMPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.